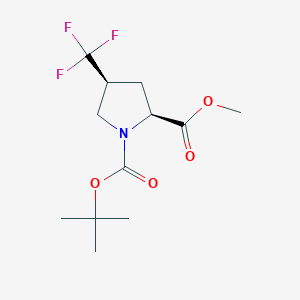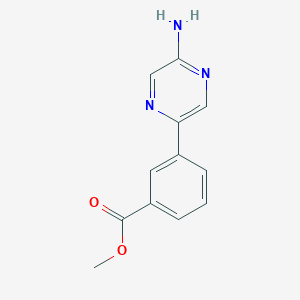![molecular formula C14H17ClN2O2 B1461089 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride CAS No. 1949836-83-2](/img/structure/B1461089.png)
2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride
Übersicht
Beschreibung
2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride is a chemical compound with the CAS Number: 1949836-83-2 and a linear formula of C14H17CLN2O2 . It is an off-white solid and has a molecular weight of 280.75 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H16N2O2.ClH/c17-12-8-14(6-7-15-10-14)13(18)16(12)9-11-4-2-1-3-5-11;/h1-5,15H,6-10H2;1H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is an off-white solid . It should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Lurasidone Hydrochloride
Lurasidone hydrochloride is closely related to the structural class mentioned, illustrating the importance of such compounds in psychiatric treatment. It is a novel antipsychotic with demonstrated efficacy for schizophrenia and bipolar depression, showing a favorable safety profile with minimal risk for weight gain, metabolic, or cardiac abnormalities. The need for long-term efficacy studies in schizophrenia and bipolar disorder is highlighted (Pompili et al., 2018).
Synthetic Applications
Research on diazotization reactions, as demonstrated by Qiu et al. (2009), shows the synthetic versatility of compounds involving diazaspiro structures. These methodologies are critical for developing pharmaceuticals and other biologically active molecules, reflecting the importance of advanced synthetic techniques in creating complex molecules efficiently (Qiu et al., 2009).
Biological Activities
The review by Waisser and Kubicová (1993) discusses a wide range of biological activities for compounds similar to the one , including antibacterial, antituberculous, and anti-inflammatory properties. Such compounds' structural modifications can significantly impact their biological effectiveness, showcasing the diverse applications of these molecules in drug design and development (Waisser & Kubicová, 1993).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2.ClH/c17-12-8-14(6-7-15-10-14)13(18)16(12)9-11-4-2-1-3-5-11;/h1-5,15H,6-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJIFULDSFVBEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CC(=O)N(C2=O)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



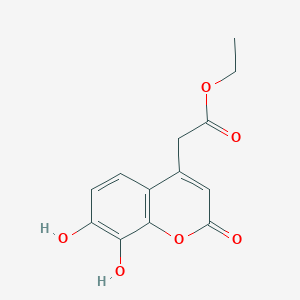


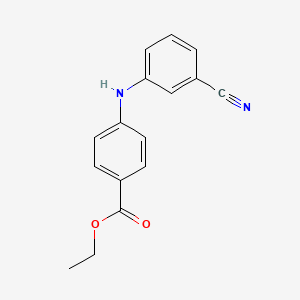
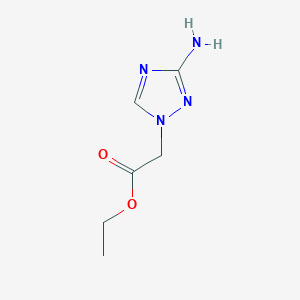
![methyl N-[2-(1H-pyrrol-1-yl)ethyl]glycinate](/img/structure/B1461016.png)
![Methyl 3-(2-[(2-thienylcarbonyl)amino]-1,3-thiazol-4-YL)propanoate](/img/structure/B1461017.png)

